REACTION_CXSMILES
|
C(O)C.[O:4]=[C:5]1[CH:11]([N:12]2C(=O)C3=CC=CC=C3C2=O)[CH2:10][CH2:9][C:8]2[CH:23]=[CH:24][CH:25]=[CH:26][C:7]=2[N:6]1[CH2:27][C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29].O.NN>>[NH2:12][CH:11]1[CH2:10][CH2:9][C:8]2[CH:23]=[CH:24][CH:25]=[CH:26][C:7]=2[N:6]([CH2:27][C:28]([O:30][C:31]([CH3:33])([CH3:32])[CH3:34])=[O:29])[C:5]1=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
100 mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
tert-butyl 2-oxo-3-phthalimido-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C2=C(CCC1N1C(C=3C(C1=O)=CC=CC3)=O)C=CC=C2)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the mixture
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure, and 300 ml of water
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with 200 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with 1N aqueous sodium hydroxide and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
successively, dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crystals, which separate out
|
Type
|
ADDITION
|
Details
|
are treated with a mixture of ether and petroleum ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(C2=C(CC1)C=CC=C2)CC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)C.[O:4]=[C:5]1[CH:11]([N:12]2C(=O)C3=CC=CC=C3C2=O)[CH2:10][CH2:9][C:8]2[CH:23]=[CH:24][CH:25]=[CH:26][C:7]=2[N:6]1[CH2:27][C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29].O.NN>>[NH2:12][CH:11]1[CH2:10][CH2:9][C:8]2[CH:23]=[CH:24][CH:25]=[CH:26][C:7]=2[N:6]([CH2:27][C:28]([O:30][C:31]([CH3:33])([CH3:32])[CH3:34])=[O:29])[C:5]1=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
100 mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
tert-butyl 2-oxo-3-phthalimido-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C2=C(CCC1N1C(C=3C(C1=O)=CC=CC3)=O)C=CC=C2)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the mixture
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure, and 300 ml of water
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with 200 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with 1N aqueous sodium hydroxide and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
successively, dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crystals, which separate out
|
Type
|
ADDITION
|
Details
|
are treated with a mixture of ether and petroleum ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(C2=C(CC1)C=CC=C2)CC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)C.[O:4]=[C:5]1[CH:11]([N:12]2C(=O)C3=CC=CC=C3C2=O)[CH2:10][CH2:9][C:8]2[CH:23]=[CH:24][CH:25]=[CH:26][C:7]=2[N:6]1[CH2:27][C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29].O.NN>>[NH2:12][CH:11]1[CH2:10][CH2:9][C:8]2[CH:23]=[CH:24][CH:25]=[CH:26][C:7]=2[N:6]([CH2:27][C:28]([O:30][C:31]([CH3:33])([CH3:32])[CH3:34])=[O:29])[C:5]1=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
100 mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
tert-butyl 2-oxo-3-phthalimido-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C2=C(CCC1N1C(C=3C(C1=O)=CC=CC3)=O)C=CC=C2)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the mixture
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure, and 300 ml of water
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with 200 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with 1N aqueous sodium hydroxide and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
successively, dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crystals, which separate out
|
Type
|
ADDITION
|
Details
|
are treated with a mixture of ether and petroleum ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(C2=C(CC1)C=CC=C2)CC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |